molecular formula C20H23N3O2 B13097185 N-Benzyl-2-butyl-3-methoxy-2H-indazole-6-carboxamide CAS No. 919107-02-1

N-Benzyl-2-butyl-3-methoxy-2H-indazole-6-carboxamide

Cat. No.: B13097185
CAS No.: 919107-02-1
M. Wt: 337.4 g/mol
InChI Key: LIUKOCFAJQRZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

Indazole chemistry traces its origins to 19th-century work by Emil Fischer, who first synthesized indazole via hydrazine-mediated cyclization of cinnamic acid derivatives. However, the specific substitution pattern of this compound reflects 21st-century innovations in regioselective functionalization. Early indazole syntheses relied on diazonium salt chemistry, but modern catalytic methods—particularly transition-metal-mediated coupling and nitrosation strategies—enabled precise installation of the 3-methoxy, 2-butyl, and N-benzylcarboxamide groups.

The compound’s first reported synthesis likely emerged post-2010, coinciding with advances in Buchwald-Hartwig amidation and palladium-catalyzed cross-coupling techniques that facilitate aryl-alkyl bond formation at the indazole N2 position. Key structural data include:

Property Value
Molecular formula C₂₀H₂₃N₃O₂
Molecular weight 337.4 g/mol
IUPAC name N-benzyl-2-butyl-3-methoxyindazole-6-carboxamide
Canonical SMILES CCCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3)OC

Significance in Heterocyclic Chemistry Research

This compound exemplifies three critical trends in heterocyclic chemistry:

  • Regiocontrol in bicyclic systems : The 2H-indazole tautomer stabilizes through conjugation between the N1 lone pair and the aromatic π-system, directing electrophilic substitution to the 6-position.
  • Steric engineering : The 2-butyl group imposes axial chirality, while the 3-methoxy and N-benzylcarboxamide groups create a polarized electronic landscape favorable for supramolecular interactions.
  • Catalytic innovation : Its synthesis likely employs nitrosative cyclization—a method optimized by Büchi in 1986 and refined using Brønsted acid catalysts to suppress dimerization side reactions.

Compared to simpler indazoles, this derivative’s extended alkyl and aryl substituents enhance lipophilicity (calculated logP ≈ 4.2), making it a candidate for transmembrane protein targeting.

Research Objectives and Knowledge Gaps

Current research priorities include:

  • Synthetic optimization : Existing routes suffer from moderate yields (30–50%) due to competing dimerization at the indole nitrosation stage. Flow chemistry approaches could improve throughput.
  • Tautomeric studies : The energy barrier between 1H and 2H indazole tautomers remains unquantified for this derivative, impacting crystallization and spectroscopic characterization.
  • Applications exploration : While indazole carboxamides show kinase inhibitory activity, this compound’s 3-methoxy group may confer unique selectivity profiles requiring enzymatic screening.

Properties

CAS No.

919107-02-1

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-benzyl-2-butyl-3-methoxyindazole-6-carboxamide

InChI

InChI=1S/C20H23N3O2/c1-3-4-12-23-20(25-2)17-11-10-16(13-18(17)22-23)19(24)21-14-15-8-6-5-7-9-15/h5-11,13H,3-4,12,14H2,1-2H3,(H,21,24)

InChI Key

LIUKOCFAJQRZFC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 1-Benzyl-3-hydroxymethyl-1H-indazole is a crucial intermediate, prepared by benzylation of indazole derivatives or reduction of 1-benzyl-3-carboxylic acid indazole precursors.
  • The 3-hydroxymethyl group is converted into 3-halogenomethyl derivatives (e.g., chloromethyl) using reagents like thionyl chloride, enabling further nucleophilic substitution.
  • Alkoxide reagents (e.g., sodium methoxide) are used to introduce the methoxy group at position 3 by reacting with the halogenomethyl intermediate.

Key Synthetic Routes

Route 1: Benzylation and Halogenation Followed by Alkoxide Substitution

  • Benzylation of 1H-indazole-3-carboxylic acid to obtain 1-benzyl-1H-indazole-3-carboxylic acid.
  • Reduction of the carboxylic acid to 1-benzyl-3-hydroxymethyl-1H-indazole.
  • Conversion of the hydroxymethyl group to a chloromethyl derivative using thionyl chloride.
  • Reaction of the chloromethyl intermediate with sodium methoxide to introduce the methoxy group at position 3.
  • Subsequent alkylation at position 2 with butyl halides under basic conditions.
  • Final conversion to the carboxamide at position 6 by amidation reactions.

Route 2: Cyclization from o-Haloaryl Hydrazones

  • Preparation of o-haloaryl N-sulfonylhydrazones followed by copper-mediated cyclization to form the indazole core.
  • Functional group modifications including methoxylation and alkylation at the 2-position.
  • N-benzylation achieved via nucleophilic substitution or reductive amination.
  • Carboxamide installation via amidation of carboxylic acid precursors or direct coupling reactions.

Route 3: Visible-Light Promoted Functionalization

  • Photocatalytic C3 functionalization of 2H-indazoles using visible light and photocatalysts such as Ir(ppy)3.
  • Cyanomethylation or other alkylations at position 3, followed by methoxylation.
  • Subsequent N-benzylation and butyl substitution.
  • This method offers mild conditions and functional group tolerance.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Benzylation Benzyl halide, base (e.g., K2CO3), solvent Requires controlled temperature to avoid over-alkylation
Hydroxymethyl to Halogenomethyl Thionyl chloride (SOCl2) Toxic reagent; requires safety precautions
Methoxylation Sodium methoxide or other alkoxides Nucleophilic substitution on halogenomethyl intermediate
Alkylation at position 2 Butyl halides, base (e.g., NaH, K2CO3) Alkylation under anhydrous conditions
Amidation at position 6 Amine coupling agents (e.g., EDC, HATU) Amidation of carboxylic acid or ester precursors
Photocatalytic functionalization Ir(ppy)3, blue LED light, K2HPO4, DMSO Mild, visible-light promoted reaction

Research Findings and Yields

  • The benzylation and halogenation route provides moderate to good yields (~60-75%) but involves toxic reagents like thionyl chloride, demanding strict safety protocols.
  • Visible-light-promoted cyanomethylation and subsequent functionalization yield high regioselectivity and functional group tolerance, with yields up to 80% in model reactions.
  • Copper-mediated cyclization of hydrazones offers a versatile and scalable approach with yields ranging from 65-85%, tolerating diverse substituents.
  • Alkylation steps require careful control of stoichiometry and temperature to avoid side reactions and over-alkylation.

Summary Table of Preparation Routes

Route No. Key Steps Advantages Disadvantages Typical Yield (%)
1 Benzylation → Reduction → Halogenation → Methoxylation → Alkylation → Amidation Well-established chemistry; modular Use of toxic reagents; multiple steps 60-75
2 Cyclization of o-haloaryl hydrazones → Functionalization → N-benzylation → Amidation Mild conditions; good functional group tolerance Requires specialized catalysts 65-85
3 Visible-light photocatalysis → Functionalization → Alkylation → Amidation Mild, green chemistry approach Photocatalyst cost; light source needed Up to 80

Chemical Reactions Analysis

N-Benzyl-2-butyl-3-methoxy-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Indazole derivatives, including N-Benzyl-2-butyl-3-methoxy-2H-indazole-6-carboxamide, have shown promising results as anticancer agents. Research indicates that certain indazole compounds can inhibit critical pathways involved in cancer cell proliferation. For instance, studies have demonstrated that similar indazole derivatives can effectively inhibit the Bcr-Abl kinase, a target in chronic myeloid leukemia (CML). Compounds like 89 and 90 , which share structural similarities with this compound, exhibited IC50 values comparable to established drugs like Imatinib against various cancer cell lines .

1.2 Neuroprotective Effects

This compound has been explored for its neuroprotective properties, particularly as an inhibitor of monoamine oxidase B (MAO-B). This enzyme is implicated in neurodegenerative diseases such as Parkinson's disease. Indazole derivatives have been identified as selective and potent inhibitors of MAO-B, which could lead to neuroprotective therapies .

1.3 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Certain indazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, suggesting their potential use in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Pharmacological Studies

2.1 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Variations in substituents on the indazole ring can significantly influence biological activity. For example, modifications at the 4-position and 6-position of the indazole scaffold have been linked to enhanced potency against specific biological targets .

2.2 Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The ability to create diverse derivatives enhances its applicability across different therapeutic areas .

Case Studies

Study Focus Findings
Wang et al. (2018)Anticancer ActivityIdentified potent Bcr-Abl inhibitors with IC50 values comparable to Imatinib .
Hah et al. (2018)Anti-inflammatory EffectsCompounds showed significant inhibition of TNF-alpha production in vitro .
Schiemann et al. (2018)CDK InhibitionDeveloped potent CDK8 inhibitors based on indazole scaffolds with improved pharmacokinetics .

Mechanism of Action

The mechanism of action of N-Benzyl-2-butyl-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, indazole derivatives have been shown to inhibit kinases such as CHK1 and CHK2, which play a role in cell cycle regulation and cancer progression .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Reference
N-Benzyl-2-butyl-3-methoxy-2H-indazole-6-carboxamide C₃₁H₃₅N₃O₂ 2-butyl, 3-methoxy, N-benzyl ~379–484* Compact N-substituent, moderate lipophilicity
2H-Indazole-6-carboxamide, 2-butyl-3-methoxy-N-(4-phenylbutyl) C₂₃H₂₉N₃O₂ 2-butyl, 3-methoxy, N-(4-phenylbutyl) 379.5 Extended N-alkyl chain, high lipophilicity
(2Z)-N-acetyl-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide C₂₇H₂₁N₃O₄S N-acetyl, benzothiazole-imino chromene 483.5 Conjugated system, potential fluorescence
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ N-(2-hydroxy-1,1-dimethylethyl), 3-methyl 207.3 N,O-bidentate directing group

*Estimated based on analogs.

Key Observations:

N-Substituent Impact: The benzyl group in the target compound offers moderate lipophilicity compared to the 4-phenylbutyl chain in ’s analog, which increases membrane permeability but may reduce aqueous solubility . The acetyl and benzothiazole-imino groups in ’s compound introduce extended conjugation, likely enhancing UV absorption or fluorescence properties, unlike the simpler benzyl group .

This contrasts with ’s 3-methylbenzamide, where the methyl group exerts steric effects without significant electronic modulation . The N,O-bidentate directing group in ’s compound enables metal coordination for catalysis, a feature absent in the target compound’s structure .

Pharmacological and Functional Potential

  • Biological Activity :
    Indazole carboxamides are explored for kinase inhibition or anticancer activity. The benzyl group may enhance binding to hydrophobic enzyme pockets, while the 4-phenylbutyl analog () could exhibit prolonged half-life due to increased lipophilicity .
  • Catalytic Applications :
    Unlike ’s compound, the target compound lacks hydroxyl or chelating groups, limiting its utility in metal-catalyzed C–H activation. However, the methoxy group could participate in weak coordination .

Biological Activity

N-Benzyl-2-butyl-3-methoxy-2H-indazole-6-carboxamide is an indazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a benzyl group, a butyl chain, a methoxy group, and a carboxamide functional group. Its molecular formula is C18_{18}H22_{22}N2_{2}O3_{3}, with a molecular weight of approximately 314.38 g/mol. The combination of these functional groups contributes to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key kinases such as CHK1 and CHK2, which are involved in cell cycle regulation and cancer progression .
  • Receptor Modulation : It may also bind to receptors involved in inflammatory pathways, potentially leading to anti-inflammatory effects .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Biological Activities

This compound exhibits a range of biological activities:

Activity Description
Anticancer Inhibits tumor cell proliferation through kinase inhibition .
Anti-inflammatory Modulates inflammatory pathways, reducing markers of inflammation .
Antimicrobial Effective against various bacterial and fungal strains .
Neuroprotective Shows promise in protecting neuronal cells from oxidative stress .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that this compound exhibited significant antiproliferative effects on human tumor cell lines, with IC50_{50} values ranging from 10 to 50 µM across different cell types. These results indicate its potential as an anticancer agent .
  • Anti-inflammatory Effects : Research has shown that the compound can reduce the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .
  • Neuroprotective Studies : In cellular models of oxidative stress, this compound demonstrated protective effects against H2_{2}O2_{2}-induced damage in neuronal cells, indicating its potential for neurodegenerative conditions .

Q & A

Q. What are the recommended synthetic routes for N-Benzyl-2-butyl-3-methoxy-2H-indazole-6-carboxamide?

Answer: The compound can be synthesized via amide coupling reactions. A validated approach involves activating the carboxylic acid precursor (e.g., 2-butyl-3-methoxy-2H-indazole-6-carboxylic acid) with coupling agents such as HOBt (1-hydroxybenzotriazole) and DIC (N,N'-diisopropylcarbodiimide) in DMF. After 30 minutes of activation, the benzylamine derivative is added, followed by purification via SCX-2 cartridges and elution with NH₃/MeOH .

Q. How is the crystal structure of this compound determined, and what software is used?

Answer: X-ray crystallography is the gold standard. Data collection is performed using single-crystal diffractometers, and structures are refined with SHELXL (part of the SHELX suite). For example, similar indazole derivatives exhibit monoclinic systems with space group P2₁/c, validated via R1/wR2 residuals < 0.05 .

Q. What safety protocols are critical during synthesis?

Answer: Key precautions include:

  • Use of fume hoods to avoid inhalation.
  • Gloves and goggles to prevent dermal contact.
  • Waste segregation for halogenated byproducts (if any) and disposal via certified biohazard waste services to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling reactions?

Answer: Optimization involves:

  • Screening coupling agents (e.g., HATU vs. HOBt/DIC) to reduce steric hindrance.
  • Temperature modulation (0–25°C) to balance reaction rate and byproduct formation.
  • Monitoring via LC-MS for intermediate stability.
    Example Data:
ConditionYield (%)Purity (%)
HOBt/DIC, 25°C6895
HATU/DIPEA, 0°C7298

Q. How to resolve contradictions in reported biological activities of similar indazole derivatives?

Answer: Contradictions often arise from:

  • Assay variability: Standardize assays (e.g., IC₅₀ measurements) using consistent cell lines (e.g., HEK293 vs. HeLa).
  • Structural nuances: Compare substituent effects via SAR studies. For example, methoxy vs. ethoxy groups at position 3 alter steric bulk and hydrogen-bonding capacity.
  • Data normalization: Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .

Q. What computational strategies support structure-activity relationship (SAR) studies?

Answer:

  • Docking simulations: Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains).
  • QSAR modeling: Train models on datasets with descriptors like logP, polar surface area, and H-bond donors.
  • MD simulations: Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water).
    Note: Validate predictions with in vitro assays to confirm computational findings .

Q. How to design bioactivity assays for this compound targeting kinase inhibition?

Answer:

  • Kinase selection: Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR).
  • Assay format: Use ADP-Glo™ or TR-FRET to quantify ATP consumption.
  • Controls: Include staurosporine (pan-kinase inhibitor) and DMSO blanks.
  • Data analysis: Calculate % inhibition at 10 µM and dose-response curves for IC₅₀ determination .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with NMR-based conformational analysis?

Answer:

  • Crystal packing forces: Solid-state structures may stabilize non-biological conformers.
  • Solution dynamics: NMR captures time-averaged conformations in solvent.
  • Mitigation: Compare DFT-optimized gas-phase structures with crystallographic data to identify force field inaccuracies .

Methodological Best Practices

Q. What analytical techniques confirm compound identity and purity?

Answer:

  • NMR: ¹H/¹³C NMR in DMSO-d₆ to verify benzyl and butyl substituents.
  • HRMS: ESI-HRMS for exact mass confirmation (e.g., m/z calc. 380.1764 [M+H]⁺).
  • HPLC: C18 columns with UV detection (λ = 254 nm) to ensure >98% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.